molecular formula C24H23FN2O5 B12148795 1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12148795
M. Wt: 438.4 g/mol
InChI Key: DFVDOXJPBYCVPT-VXPUYCOJSA-N
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Description

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by the introduction of the spiro linkage. Key steps may include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Spiro linkage formation: This step involves the cyclization of the indole and pyrrole rings through a suitable spiro-forming reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways involved: The compound may influence specific biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] derivatives: Compounds with similar spiro structures but different substituents.

    Fluoro-substituted benzoyl compounds: Compounds with a fluoro group on the benzoyl ring but different core structures.

    Hydroxy and methoxyethyl substituted compounds: Compounds with hydroxy and methoxyethyl groups but different overall structures.

Uniqueness

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of functional groups and spiro structure, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C24H23FN2O5/c1-4-26-18-8-6-5-7-16(18)24(23(26)31)19(21(29)22(30)27(24)11-12-32-3)20(28)15-10-9-14(2)17(25)13-15/h5-10,13,28H,4,11-12H2,1-3H3/b20-19-

InChI Key

DFVDOXJPBYCVPT-VXPUYCOJSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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